REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH:5]([O:7][C:8]1[C:9]([Cl:15])=[N:10][C:11]([Cl:14])=[CH:12][CH:13]=1)[CH3:6])C.Cl>[OH-].[Na+]>[Cl:15][C:9]1[C:8]([O:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])=[CH:13][CH:12]=[C:11]([Cl:14])[N:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)OC=1C(=NC(=CC1)Cl)Cl)=O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallisation in ethanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1OC(C(=O)O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |